molecular formula C15H25NO5 B2754465 5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid CAS No. 1807934-06-0

5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid

Cat. No.: B2754465
CAS No.: 1807934-06-0
M. Wt: 299.367
InChI Key: QSFWUZHDAIBWTO-UHFFFAOYSA-N
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Description

5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its stability and versatility in various chemical reactions.

Properties

IUPAC Name

(E)-5-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-11(10-20-15(16,4)5)8-6-7-9-12(17)18/h6,8,11H,7,9-10H2,1-5H3,(H,17,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWUZHDAIBWTO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C=CCCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N(C(CO1)/C=C/CCC(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . The removal of the Boc group can be achieved with strong acids such as trifluoroacetic acid in dichloromethane or with HCl in methanol .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using di-tert-butyl dicarbonate and appropriate bases. The reactions are typically carried out in solvents like tetrahydrofuran (THF) at controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The Boc group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for protection, and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid involves the temporary protection of amine groups during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .

Biological Activity

5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid, identified by its CAS Number 1807934-06-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C15H25NO5C_{15}H_{25}NO_{5}, with a molecular weight of 299.36 g/mol. The structure includes an oxazolidine ring, which is known for its role in various biological processes.

PropertyValue
CAS Number1807934-06-0
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to its structural features, particularly the oxazolidine moiety. Oxazolidines are known to exhibit antimicrobial and anti-inflammatory properties. This compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways.

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing oxazolidine structures possess antimicrobial properties against a range of pathogens. The mechanism often involves inhibition of protein synthesis in bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB.

Pharmacological Effects

Research indicates that derivatives of oxazolidines are being explored for their potential in treating bacterial infections and inflammatory diseases. Specific studies have highlighted:

  • In vitro Studies : Various derivatives have shown significant activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
  • In vivo Studies : Animal models have demonstrated reduced inflammation and improved healing in conditions such as arthritis when treated with oxazolidine derivatives.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of oxazolidine derivatives against multi-drug resistant bacterial strains. The results indicated that certain modifications to the oxazolidine structure enhanced activity significantly compared to standard antibiotics.
  • Inflammation Model : In a controlled animal study, administration of an oxazolidine compound resulted in a marked decrease in inflammatory markers compared to untreated controls. This suggests potential therapeutic applications in chronic inflammatory conditions.

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for drug development. Further investigation into structure-activity relationships (SAR) will be crucial for optimizing efficacy and minimizing toxicity.

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